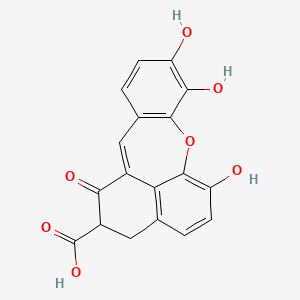
Salvianolic acid G
概要
説明
Salvianolic acid G is a polyphenolic compound primarily extracted from the roots of Salvia miltiorrhiza, commonly known as Danshen. This compound belongs to the family of salvianolic acids, which are known for their potent antioxidant properties. This compound is one of the many salvianolic acids identified, and it plays a significant role in traditional Chinese medicine due to its various therapeutic effects, particularly in cardiovascular protection .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of salvianolic acid G involves several steps, including the esterification of caffeic acid derivatives and danshensu (salvianic acid). The reaction typically requires a catalyst and is conducted under controlled temperature and pH conditions to ensure the formation of the desired ester bonds .
Industrial Production Methods: Industrial production of this compound often involves the extraction from Salvia miltiorrhiza roots using solvents such as ethanol or methanol. The extract is then purified using chromatographic techniques, including high-performance liquid chromatography (HPLC) and preparative chromatography, to isolate this compound in high purity .
化学反応の分析
Types of Reactions: Salvianolic acid G undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidative products.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo substitution reactions, particularly at the phenolic hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may have different biological activities .
科学的研究の応用
Salvianolic acid G has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study polyphenolic chemistry and antioxidant mechanisms.
Biology: It is investigated for its effects on cellular oxidative stress and its potential to protect against cellular damage.
Medicine: It is studied for its cardiovascular protective effects, anti-inflammatory properties, and potential to treat neurodegenerative diseases.
Industry: It is used in the development of natural antioxidant formulations for food and cosmetic products
作用機序
Salvianolic acid G exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species (ROS) and inhibits lipid peroxidation, thereby protecting cells from oxidative damage. It also modulates various signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and the activation of the Nrf2 pathway, which are involved in inflammation and oxidative stress responses .
類似化合物との比較
- Salvianolic acid A
- Salvianolic acid B
- Salvianolic acid C
- Salvianolic acid D
Comparison: Salvianolic acid G is unique due to its specific esterification pattern and its distinct antioxidant profile. While salvianolic acids A and B are more abundant, this compound has shown unique biological activities, particularly in its ability to modulate specific signaling pathways and its potential neuroprotective effects .
特性
IUPAC Name |
4,5,17-trihydroxy-11-oxo-2-oxatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3(8),4,6,9,14(18),15-heptaene-12-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O7/c19-11-3-2-8-6-9-13-7(5-10(14(9)21)18(23)24)1-4-12(20)17(13)25-16(8)15(11)22/h1-4,6,10,19-20,22H,5H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPDZVASNOBSQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=CC3=C(C(=C(C=C3)O)O)OC4=C(C=CC1=C24)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601315858 | |
| Record name | Salvianolic acid G | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601315858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136112-79-3 | |
| Record name | Salvianolic acid G | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136112-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Salvianolic acid G | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601315858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the structure of Salvianolic acid G unique?
A1: this compound possesses a novel tetracyclic skeleton, distinguishing it from other caffeic acid derivatives. This unique structure was elucidated using chemical analysis and spectroscopic techniques, notably 2D NMR analysis. []
Q2: How can we quantify this compound in complex mixtures like Danshen extracts?
A2: Several analytical methods have been developed for the quantification of this compound. One prominent technique is High-Performance Liquid Chromatography coupled with Diode Array Detection (HPLC-DAD). This method allows for the simultaneous determination of this compound alongside other bioactive compounds in Danshen injections. Researchers utilize a reversed-phase column and a gradient elution system with acetonitrile and acidified water for optimal separation. This compound is typically detected at a wavelength of 228 nm due to its specific UV absorbance properties. [] Another powerful technique employed is Ultrahigh-Performance Liquid Chromatography coupled with Quadrupole-Time-of-Flight-Tandem Mass Spectrometry (UPLC-Q-TOF-MS/MS). This method provides comprehensive profiling of various constituents, including this compound, in both positive and negative ion modes. []
Q3: Does processing Salvia miltiorrhiza with wine influence this compound content?
A4: Interestingly, processing Salvia miltiorrhiza with wine appears to influence the concentration of this compound. Research shows that wine-processing can significantly increase the extraction yield of this compound, suggesting that this traditional practice might enhance its bioavailability. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Cyclobutyl-3h-imidazo[4,5-b]pyridine](/img/structure/B3433020.png)
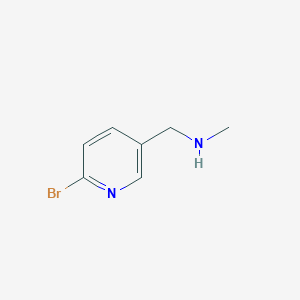

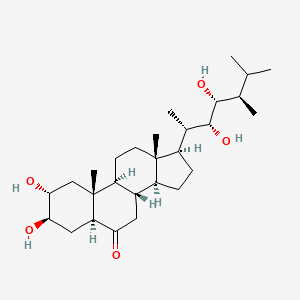

![2-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]ethanol](/img/structure/B3433047.png)
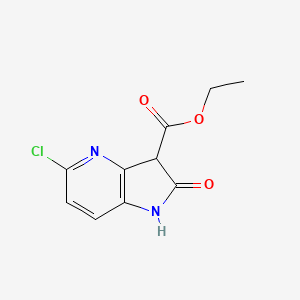
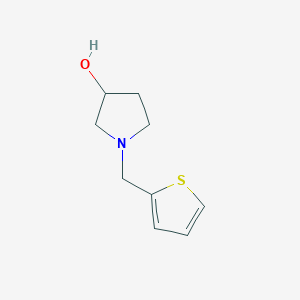

![(1S,5S,6S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B3433076.png)

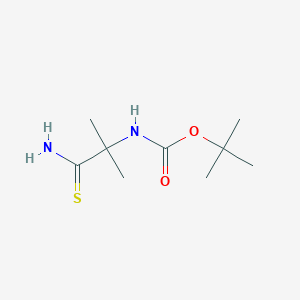
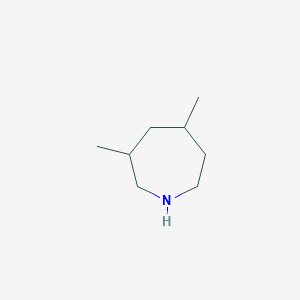
![2-[(4-Chlorophenyl)formamido]-3-methylpentanoic acid](/img/structure/B3433108.png)
